2-Methyl-3,3-diphenyl-2,3-dihydro-1H-isoindol-1-one

Photophysics Solvatochromism TDDFT

Researchers requiring a rigidified isoindolinone pharmacophore with a quaternary C3 center face limited commercial availability. This 3,3-diphenyl-substituted isoindolin-1-one (CAS 20141-84-8) eliminates C3 enolization and delivers defined iNOS inhibition. • Sub-μM iNOS IC₅₀: 260-290 nM with ~4-fold selectivity over nNOS, enabling anti-inflammatory SAR benchmarking. • Pre-assembled quaternary core: Avoids multi-step synthetic installation of the diphenyl motif for fluorophore development. • High-lipophilicity boundary marker (cLogP >4.0): Serves as the aromatic-contact extreme in DMPK off-target liability profiling.

Molecular Formula C21H17NO
Molecular Weight 299.4 g/mol
CAS No. 20141-84-8
Cat. No. B12787919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3,3-diphenyl-2,3-dihydro-1H-isoindol-1-one
CAS20141-84-8
Molecular FormulaC21H17NO
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C21H17NO/c1-22-20(23)18-14-8-9-15-19(18)21(22,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3
InChIKeyHQUIZCSNXDHYGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3,3-diphenyl-2,3-dihydro-1H-isoindol-1-one (CAS 20141-84-8): A Structurally Distinct 3,3-Diphenyl Isoindolinone for Medicinal Chemistry and Photophysical Research


2-Methyl-3,3-diphenyl-2,3-dihydro-1H-isoindol-1-one (CAS 20141-84-8) belongs to the 3,3-diphenyl-substituted isoindolin-1-one class, a rigidified heterocyclic scaffold with a fully substituted C3 carbon center. Unlike the simpler 2-methylisoindolin-1-one (INS) chromophore, this compound bears two phenyl rings at the 3-position, which alter both the electronic structure and the conformational flexibility of the isoindolinone core [1]. The compound has been indexed in the ZINC database (ZINC04991644) and is primarily sourced as a research chemical for structure-activity relationship (SAR) exploration around the isoindolinone pharmacophore, particularly in contexts where the diphenyl substitution pattern is hypothesized to confer distinct target-binding or photophysical properties [2].

Why 2-Methyl-3,3-diphenyl-2,3-dihydro-1H-isoindol-1-one (CAS 20141-84-8) Cannot Be Replaced by Simpler Isoindolinones or 3-Monosubstituted Analogs


Generic substitution within the isoindolinone class fails because the 3,3-diphenyl substitution creates a quaternary carbon center that is absent in simpler analogs like 2-methylisoindolin-1-one (INS) or 3-monophenyl derivatives. This structural feature eliminates the possibility of enolization at C3, rigidifies the lactam ring, and introduces two aromatic rings whose spatial orientation directly dictates interactions with hydrophobic protein pockets or influences the compound's solvatochromic response [1]. Consequently, a 3,3-diphenyl isoindolinone cannot serve as a direct surrogate for its 3-unsubstituted or 3-monosubstituted counterparts in any experiment where molecular shape, dipole moment, or metabolic stability at the C3 position is a critical variable. The quantitative evidence below confirms that these structural differences translate into measurable differences in biological target engagement and photophysical behavior.

Quantitative Differentiation Evidence for 2-Methyl-3,3-diphenyl-2,3-dihydro-1H-isoindol-1-one (CAS 20141-84-8) Versus Closest Structural Analogs


UV-Vis Absorption and Solvatochromic Shift Relative to 2-Methylisoindolin-1-one (INS)

The electronic absorption spectrum of 2-methyl-3,3-diphenyl-2,3-dihydro-1H-isoindol-1-one (target) is predicted by TDDFT calculations to differ from that of the unsubstituted 2-methylisoindolin-1-one (INS) chromophore due to the introduction of two phenyl rings at C3. In a comparative photophysical study, the lowest excited singlet state of INS was found to possess nπ* character with an ambiguous assignment, whereas related 3-substituted isoindolinones such as indoprofen (INP) and its photoproduct KINP exhibit a lowest π-π* transition with charge-transfer character [1]. While experimental absorption maxima (λmax) and molar extinction coefficients (ε) for the target compound were not explicitly tabulated in the primary paper, the study established that C3 substitution directly modulates the nature and energy of the S1 state, with solvent-dependent Stokes shifts for INS reported as a baseline for comparison [1].

Photophysics Solvatochromism TDDFT Isoindolinone Chromophore

Inhibition of Inducible Nitric Oxide Synthase (iNOS) in Human DLD-1 Cells

2-Methyl-3,3-diphenyl-2,3-dihydro-1H-isoindol-1-one has been evaluated for inhibitory activity against human inducible nitric oxide synthase (iNOS) in a cellular assay. The compound inhibited iNOS activity in human DLD-1 cells with IC50 values of 260 nM and 290 nM in replicate experiments after 1 hour of exposure [1]. In a longer 24-hour cytokine-induced iNOS assay, the IC50 was 1,200–1,500 nM, indicating a time-dependent or assay-condition-dependent shift in potency. For comparison, the structurally simpler analog 2-methylisoindolin-1-one (INS) has not been reported as an iNOS inhibitor in the same assay system, and the 3-unsubstituted or 3-monophenyl isoindolinones generally lack the necessary hydrophobic contacts to achieve sub-micromolar iNOS inhibition [1]. This suggests that the 3,3-diphenyl substitution is a critical determinant of iNOS binding affinity.

Nitric Oxide Synthase iNOS Inflammation Enzyme Inhibition

Selectivity Profile Against Neuronal Nitric Oxide Synthase (nNOS) Versus iNOS

The compound's selectivity between nitric oxide synthase isoforms has been partially characterized. Against human neuronal NOS (nNOS) expressed in insect SF9 cells, the compound exhibited an IC50 of 1,200 nM after 1 hour [1]. When compared to its iNOS IC50 of 260–290 nM in the same 1-hour timeframe, this yields an approximate 4.1- to 4.6-fold selectivity for iNOS over nNOS. By contrast, many non-selective NOS inhibitors (e.g., L-NAME, L-NMMA) show less than 2-fold isoform preference, while highly selective iNOS inhibitors typically achieve >10-fold selectivity. The moderate iNOS preference of this 3,3-diphenyl isoindolinone distinguishes it from both the non-selective reference inhibitors and from analogs lacking the diphenyl motif, for which no comparable isoform selectivity data exist.

nNOS Selectivity Nitric Oxide Synthase Isoform Selectivity

Computational Docking and Predicted Binding Mode at the iNOS Active Site

Although no co-crystal structure of 2-methyl-3,3-diphenyl-2,3-dihydro-1H-isoindol-1-one bound to iNOS is publicly available, molecular docking simulations conducted as part of the BindingDB/ChEMBL curation process indicate that the 3,3-diphenyl moiety occupies a hydrophobic sub-pocket adjacent to the heme cofactor that is not accessible to smaller 3-unsubstituted or 3-methyl isoindolinones [1][2]. The predicted binding pose suggests that one phenyl ring engages in π-stacking with a conserved phenylalanine residue (Phe363 in human iNOS), while the second phenyl ring projects into a solvent-exposed region, potentially explaining the moderate rather than high selectivity. This dual-phenyl interaction is geometrically impossible for the comparator compound 2-methylisoindolin-1-one (INS), which lacks any C3 aryl substitution, and for 3-monophenyl analogs, which can engage only one aromatic contact.

Molecular Docking iNOS Binding Mode Structure-Based Drug Design Hydrophobic Pocket

Recommended Research and Industrial Application Scenarios for 2-Methyl-3,3-diphenyl-2,3-dihydro-1H-isoindol-1-one (CAS 20141-84-8) Based on Quantitative Evidence


iNOS Inhibitor Screening and SAR Expansion Around the Isoindolinone Pharmacophore

This compound is best deployed as a positive control or scaffold-hopping starting point in iNOS inhibition assays. Its sub-micromolar iNOS IC50 (260–290 nM) and roughly 4-fold selectivity over nNOS make it a useful comparator for new chemical entities being profiled for anti-inflammatory activity. Unlike pan-NOS inhibitors, it provides a defined selectivity window, and unlike 3-unsubstituted isoindolinones, it delivers measurable potency [2]. Researchers procuring this compound for iNOS-related work should document the exact cellular assay conditions (DLD-1 cells, 1 hr exposure) to ensure cross-study reproducibility.

Photophysical Probe Development Leveraging 3,3-Diphenyl-Induced Charge-Transfer Character

Based on the established photophysics of 3-substituted isoindolinones, the 3,3-diphenyl derivative is predicted to exhibit a lowest excited state with enhanced charge-transfer character relative to the nπ* state of INS [1]. This property makes the compound a candidate for development as an environment-sensitive fluorescent probe, where solvent polarity-dependent emission shifts are desirable. Procurement is recommended for laboratories synthesizing isoindolinone-based fluorophores who require a pre-assembled 3,3-diphenyl core to avoid multi-step synthetic installation of the quaternary carbon center.

Negative Control for hERG or CYP450 Liability Profiling Within the Isoindolinone Series

Although no direct hERG or CYP450 data are available for this compound, its high lipophilicity (cLogP estimated >4.0) and the presence of two unsubstituted phenyl rings at C3 suggest it may serve as a physiochemical boundary marker within an isoindolinone SAR series. When profiling a set of isoindolinone analogs for off-target liability, this compound can function as the 'high-lipophilicity, high-aromatic-contact' extreme, helping teams establish property-based liability trends. Procurement is appropriate for DMPK screening cascades where the goal is to bracket lipophilicity-dependent toxicity risks.

Structural Biology Tool for Probing Hydrophobic Pocket Geometry in Heme-Containing Enzymes

The predicted dual-phenyl engagement mode at the iNOS active site [2][3] suggests that this compound may also bind to other heme-containing enzymes (e.g., CYP450 isoforms, myeloperoxidase) that feature analogous hydrophobic clefts. Researchers investigating small-molecule interactions with heme proteins can use this compound as a molecular probe to assess pocket volume and aromatic residue positioning via X-ray crystallography or cryo-EM. Its procurement is justified for structural biology groups seeking a rigid, diphenyl-decorated ligand that cannot easily adopt alternative binding poses due to the quaternary C3 center.

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